molecular formula C24H24N2O2S B11340448 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](3,4,6-trimethyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](3,4,6-trimethyl-1-benzofuran-2-yl)methanone

Cat. No.: B11340448
M. Wt: 404.5 g/mol
InChI Key: HGHLWCZFPVKDEZ-UHFFFAOYSA-N
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Description

2-[1-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactionsKey transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-[1-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds containing the benzofuran ring, known for their diverse biological activities.

    Piperidine derivatives: Compounds with the piperidine ring, often used in pharmaceuticals.

    Benzothiazole derivatives: Known for their applications in medicinal chemistry and materials science.

Uniqueness

What sets 2-[1-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE apart is its unique combination of these three rings, which may confer distinct chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3,4,6-trimethyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C24H24N2O2S/c1-14-12-15(2)21-16(3)22(28-19(21)13-14)24(27)26-10-8-17(9-11-26)23-25-18-6-4-5-7-20(18)29-23/h4-7,12-13,17H,8-11H2,1-3H3

InChI Key

HGHLWCZFPVKDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)C)C

Origin of Product

United States

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